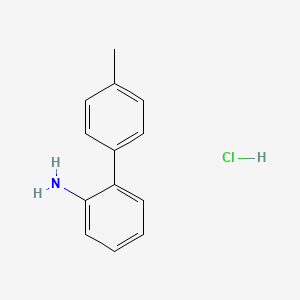

2-Amino-4'-methylbiphenyl hydrochloride

Beschreibung

Significance of Aminobiphenyl Derivatives in Contemporary Synthetic Methodologies

Aminobiphenyl derivatives are crucial building blocks, or synthons, in modern organic synthesis. Their utility stems from the reactive nature of the amino group, which can be readily functionalized to introduce a wide array of chemical moieties. This versatility allows for the construction of complex molecules with tailored properties.

In the realm of medicinal chemistry, aminobiphenyls are integral components of numerous drug candidates. For instance, they have been investigated in the development of treatments for diabetes. However, it is important to note that some aminobiphenyl derivatives have been identified as potential carcinogens, necessitating careful structural design and toxicological evaluation during drug development. oup.com The position and nature of substituents on the biphenyl (B1667301) core play a critical role in modulating the biological activity and safety profile of these compounds.

Furthermore, chiral aminobiphenyl scaffolds are at the forefront of asymmetric catalysis. researchgate.net These molecules, often possessing atropisomerism, can act as ligands for transition metals or as organocatalysts themselves, facilitating stereoselective transformations with high efficiency and enantioselectivity. Their well-defined three-dimensional structures create a chiral environment that directs the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds, a critical requirement for many pharmaceuticals.

Structural Features and Nomenclature of 2-Amino-4'-methylbiphenyl Hydrochloride within the Biphenyl Class

This compound belongs to the class of aminobiphenyls. Its systematic name, [1,1'-Biphenyl]-2-amine, 4'-methyl-, hydrochloride, precisely describes its structure. The core of the molecule is a biphenyl system, where two phenyl rings are connected by a single bond. An amino group (-NH2) is attached to the C2 position of one phenyl ring, and a methyl group (-CH3) is located at the C4' position of the other ring. The hydrochloride salt is formed by the protonation of the basic amino group with hydrochloric acid.

The presence of the methyl group at the 4'-position and the amino group at the 2-position influences the electronic and steric properties of the molecule. The methyl group is an electron-donating group, which can affect the reactivity of the phenyl ring to which it is attached. The amino group, being a primary amine, is a key functional handle for further chemical modifications.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1204-43-9 |

| Molecular Formula | C13H14ClN |

| Molecular Weight | 219.71 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of similar biphenyl structures, the following characteristic signals in ¹H and ¹³C NMR spectra can be anticipated:

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the amine-substituted ring would likely appear in a different region compared to those on the methyl-substituted ring. A singlet corresponding to the methyl group protons would be expected around 2.3-2.5 ppm. The amine protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The spectrum would display signals for all 13 carbon atoms. The carbons attached to the amino and methyl groups would have characteristic chemical shifts, as would the quaternary carbons of the biphenyl linkage.

The synthesis of this compound can be conceptually approached through various cross-coupling methodologies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method for the formation of the biaryl bond. dissertationtopic.net A plausible synthetic route would involve the palladium-catalyzed coupling of a protected 2-bromoaniline derivative with 4-methylphenylboronic acid, followed by deprotection and salt formation.

While specific research applications for this compound are not extensively documented in the public domain, its structural similarity to intermediates used in the synthesis of high-value chemicals, such as fungicides, suggests its potential as a building block in the development of new agrochemicals or pharmaceuticals. For example, the analogous compound, 2-amino-4'-chlorobiphenyl, is a known reagent in the synthesis of the fungicide Boscalid.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14;/h2-9H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWDKVFONMCALV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374922 | |

| Record name | 2-Amino-4'-methylbiphenyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139769-19-0 | |

| Record name | [1,1′-Biphenyl]-2-amine, 4′-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139769-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4'-methylbiphenyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4 Methylbiphenyl Hydrochloride

Classical Synthetic Routes to Aminobiphenyl Architectures

Classical methods for synthesizing aminobiphenyls often start with a functionalized biphenyl (B1667301) precursor. These routes, while sometimes requiring harsh conditions, are foundational in organic synthesis.

Hofmann Degradation Reactions for Aminobiphenyl Precursors

The Hofmann degradation, or Hofmann rearrangement, is a reliable method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgresearchgate.net This reaction is particularly useful for synthesizing aminobiphenyls from their corresponding biphenyl carboxamide precursors. google.com The reaction proceeds by treating the amide with bromine or chlorine in a strong aqueous base, such as sodium hydroxide. byjus.comnumberanalytics.com

The mechanism involves the in-situ formation of a hypohalite (e.g., sodium hypobromite), which reacts with the primary amide. wikipedia.orgbyjus.com Key steps include the deprotonation of the amide, formation of an N-bromoamide intermediate, a second deprotonation, and a rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. wikipedia.orgbyjus.com This isocyanate intermediate is then hydrolyzed by the aqueous base to yield the primary amine and carbon dioxide. wikipedia.orgnumberanalytics.com

For the synthesis of 2-Amino-4'-methylbiphenyl, the precursor would be 4'-methylbiphenyl-2-carboxamide.

Reaction Scheme: Hofmann Degradation

Starting Material: 4'-methylbiphenyl-2-carboxamide Reagents: Bromine (Br₂), Sodium Hydroxide (NaOH), Water (H₂O) Intermediate: Isocyanate Product: 2-Amino-4'-methylbiphenyl

Reduction Strategies for Nitro-Substituted Biphenyl Compounds

One of the most common and effective methods for preparing aromatic amines is the reduction of the corresponding nitro compounds. masterorganicchemistry.comwikipedia.org This strategy is highly applicable to the synthesis of 2-Amino-4'-methylbiphenyl, where the precursor would be 2-nitro-4'-methylbiphenyl. The nitro group is a strong deactivating group, while the resulting amino group is a strong activating group, a transformation that is pivotal in many synthetic sequences. masterorganicchemistry.com

A variety of reducing agents can be employed, each with its own advantages regarding selectivity, reaction conditions, and functional group tolerance. google.com

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) with a metal catalyst. masterorganicchemistry.comwikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are commonly used. wikipedia.org The reaction is typically performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure.

Metal-Acid Systems: The reduction of aromatic nitro groups using a metal in the presence of an acid is a well-established technique. masterorganicchemistry.com Common combinations include tin (Sn) or iron (Fe) with hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another effective reagent for this transformation. wikipedia.org

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) can also be used for the reduction of nitroarenes. wikipedia.org For compounds with multiple nitro groups, selective reduction can sometimes be achieved using reagents like ammonium (B1175870) sulfide (B99878) or sodium sulfide, a process known as the Zinin reduction. stackexchange.com

| Method | Reagents | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | Ethanol or Ethyl Acetate, RT-50°C, 1-50 atm H₂ | High yield, clean reaction; may affect other reducible groups (alkenes, alkynes). masterorganicchemistry.comwikipedia.org |

| Metal/Acid Reduction | Fe, HCl or Sn, HCl | Aqueous/alcoholic solution, Reflux | Inexpensive and effective; requires stoichiometric amounts of metal and acid, workup can be cumbersome. masterorganicchemistry.com |

| Tin(II) Chloride | SnCl₂, HCl | Ethanol, Reflux | Milder than Sn/HCl, often used for substrates with sensitive functional groups. wikipedia.org |

| Sodium Hydrosulfite | Na₂S₂O₄ | Aqueous or biphasic system | Useful for some applications, particularly where metal contamination is a concern. wikipedia.org |

Following the synthesis of the free base, 2-Amino-4'-methylbiphenyl, it can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Transition Metal-Catalyzed Cross-Coupling Approaches to Biphenyl Systems

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The construction of the 2-Amino-4'-methylbiphenyl scaffold is well-suited to these methods.

Suzuki–Miyaura Cross-Coupling Reactions for Methylbiphenyl Formation

The Suzuki–Miyaura coupling is one of the most powerful and widely used methods for the synthesis of biaryl compounds. gre.ac.uk The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. gre.ac.ukgoogle.com It is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of many boronic acids. mdpi.com

To synthesize the 2-Amino-4'-methylbiphenyl core, several Suzuki coupling strategies can be envisioned:

Coupling of a 2-amino (or protected amino) substituted aryl halide with 4-methylphenylboronic acid.

Coupling of a 2-amino (or protected amino) substituted arylboronic acid with a 4-methyl substituted aryl halide (e.g., 1-bromo-4-methylbenzene). researchgate.net

Coupling of a 2-nitro-substituted aryl halide with 4-methylphenylboronic acid, followed by reduction of the nitro group as described in section 2.1.2. gre.ac.uk

The catalyst system typically consists of a palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a phosphine (B1218219) ligand, in the presence of a base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄). mdpi.comresearchgate.net

| Palladium Source | Ligand | Base | Solvent System | Typical Yield |

| Pd(PPh₃)₄ | (none, PPh₃ is part of the complex) | K₃PO₄ | 1,4-Dioxane/Water | Good mdpi.com |

| Pd/C | (none) | Base-free | Water Extract of Suaeda salsa (WES) | Moderate to Good researchgate.net |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | High patsnap.com |

| Pd/AC | (none) | K₂CO₃ | 1-hexanol/toluene | Good researchgate.net |

Negishi Coupling Methodologies in Biphenyl Synthesis

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds. rsc.org It couples an organic halide or triflate with an organozinc compound. wikipedia.orgchemeurope.com A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for reactions to proceed under very mild conditions and with high yields, sometimes superior to other coupling methods. acs.org

For biphenyl synthesis, an arylzinc reagent is coupled with an aryl halide. wikipedia.orgacs.org In the context of 2-Amino-4'-methylbiphenyl, a potential route involves the reaction of 2-iodoaniline (B362364) (or a protected version) with a (4-methylphenyl)zinc halide. The reaction is catalyzed by a palladium(0) species, often generated in situ, such as Pd(PPh₃)₄. wikipedia.orgchemeurope.com Nickel catalysts can also be employed. wikipedia.org

The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. researchgate.net

Buchwald–Hartwig Amination for Direct C-N Bond Formation

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines by allowing the direct coupling of an aryl halide (or triflate) with a primary or secondary amine. wikipedia.orgyoutube.com It has largely replaced harsher classical methods for C-N bond formation. wikipedia.org

A convergent synthesis of 2-Amino-4'-methylbiphenyl using this methodology would involve the preparation of a suitable halo-biphenyl precursor, such as 2-bromo-4'-methylbiphenyl, followed by its coupling with an ammonia (B1221849) equivalent. organic-chemistry.org The use of ammonia itself can be challenging, so various ammonia surrogates or specialized reaction conditions have been developed. organic-chemistry.org

The success of the Buchwald–Hartwig amination is highly dependent on the choice of the phosphine ligand. nih.gov Early systems used simple phosphines, but significant advancements came with the development of sterically hindered and electron-rich biaryl phosphine ligands. wikipedia.org

| Ligand Type | Examples | Key Features |

| Bidentate Phosphines | BINAP, DPPF | First generation of improved ligands, effective for aryl iodides. wikipedia.org |

| Sterically Hindered Monophosphines | XPhos, t-BuXPhos, t-BuBrettPhos | Highly effective for a wide range of substrates, including less reactive aryl chlorides. patsnap.comnih.gov |

| Josiphos-type Ligands | (Not specified in context) | Ferrocene-based, effective for various C-N couplings. |

The reaction requires a palladium precatalyst, a specialized ligand, and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). nih.govacs.org

Palladium-Catalyzed Arylation and Related Coupling Protocols

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biphenyl compounds, including the precursor to 2-Amino-4'-methylbiphenyl. The Suzuki-Miyaura coupling is a prominent method, involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of a related compound, 2-cyano-4'-methylbiphenyl, which can be a precursor to the target molecule, o-chlorobenzonitrile is coupled with p-tolueneboronic acid. This reaction utilizes a palladium acetate catalyst and a phosphine ligand such as XPhos or XantPhos, with a base like cesium carbonate in a solvent such as dioxane. patsnap.com

Another powerful palladium-catalyzed method is the direct C-H bond activation, which offers an efficient route to 2(2'-biphenyl)benzimidazoles. nih.gov This strategy involves the regioselective C-C bond formation via oxidative C-H activation of an ortho-directed substrate with an aryl iodide. nih.gov While not directly synthesizing 2-Amino-4'-methylbiphenyl, this methodology highlights the versatility of palladium catalysis in creating substituted biphenyl structures. The reaction conditions typically involve a sealed tube and can lead to high yields of the desired biphenyl product. nih.gov

The Mizoroki-Heck reaction, another palladium-catalyzed process, is a key method for creating C-C single bonds through the reaction of aryl halides with olefins. diva-portal.org This reaction's ability to generate molecular diversity makes it a valuable tool in the synthesis of complex organic molecules, including precursors to substituted biphenyls. diva-portal.org

Table 1: Comparison of Palladium-Catalyzed Coupling Reactions

| Reaction Type | Reactants | Typical Catalyst System | Key Advantages |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Pd(OAc)₂, Phosphine Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃) | High yields, tolerance of various functional groups. |

| Direct C-H Arylation | Aryl substrate, Aryl iodide | Palladium catalyst | Atom economy, avoids pre-functionalization of one reactant. nih.gov |

| Mizoroki-Heck Reaction | Aryl halide, Olefin | Palladium catalyst | Forms C-C bonds with high selectivity. diva-portal.org |

Exploration of Alternative Metal Catalysis (e.g., Copper, Iron)

While palladium catalysis is prevalent, research into more sustainable and cost-effective alternatives using base metals like copper and iron is ongoing. For instance, nickel(II) complexes have been shown to catalyze Suzuki-type cross-coupling reactions of aryl chlorides and bromides. researchgate.net These catalysts can be effective under mild conditions for coupling non-activated substrates like o-chlorobenzonitrile with p-chlorotoluene to form 2-cyano-4'-methylbiphenyl. researchgate.net

Iron-based catalysts are also gaining attention. A novel base-metal multifunctional nanomagnetic catalyst has been developed for the synthesis of 2-amino-3-cyano-4H-chromenes. nih.gov This catalyst, which incorporates tungstate (B81510) anions on an iron oxide support, demonstrates the potential of iron in facilitating complex organic transformations. nih.gov Although this specific example does not produce a biphenyl, it underscores the growing interest in leveraging the catalytic properties of iron for C-C bond formation.

Transition metals are broadly utilized in catalysis for their ability to facilitate a wide range of organic transformations, including those necessary for constructing complex molecules. nih.gov The development of catalysts based on more abundant metals is a key area of research aimed at making chemical synthesis more sustainable.

Strategies for Hydrochloride Salt Formation

The conversion of the free base, 2-Amino-4'-methylbiphenyl, into its hydrochloride salt is a critical step to enhance its stability, solubility, and ease of handling.

Controlled Acidification and Precipitation Techniques

The formation of 2-Amino-4'-methylbiphenyl hydrochloride is typically achieved through controlled acidification. This process involves dissolving the crude 2-Amino-4'-methylbiphenyl in a suitable solvent and then introducing hydrochloric acid. For a similar compound, 4'-chloro-2-aminobiphenyl, the hydrochloride salt is obtained by bubbling hydrogen chloride gas through a solution of the free base. google.com This method leads to the precipitation of the hydrochloride salt, which can then be isolated by filtration.

Another approach involves dissolving the crude product in a dilute acid solution until it is completely dissolved, forming a salt solution. google.com This is followed by extraction with an organic solvent to remove impurities. Subsequently, a base is slowly added to the aqueous phase to precipitate the purified free amine, which can then be converted to the hydrochloride salt. google.com The choice of solvent and the rate of acid addition are crucial parameters to control the crystal size and purity of the final product.

Advanced Purification and Isolation Techniques

Achieving high purity of this compound is essential for its intended applications. This is accomplished through various purification methods, including recrystallization and chromatography.

Recrystallization Optimization

Recrystallization is a fundamental technique for purifying solid compounds. mt.com The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com The selection of an appropriate solvent is critical and is based on the solubility of the compound at different temperatures. mt.com For hydrochloride salts of amino compounds, alcoholic solvents are often effective for recrystallization. google.com The efficiency of the purification can be optimized by controlling the cooling rate and by seeding the solution with a small crystal of the pure compound.

Chromatographic Separation Methods (e.g., Column Chromatography)

Chromatography is a powerful technique for separating and purifying components of a mixture. researchgate.net In column chromatography, the mixture is passed through a stationary phase packed in a column, and the separation occurs based on the differential partitioning of the components between the stationary phase and a mobile phase. cutm.ac.in For amino compounds, ion-exchange chromatography can be a particularly effective method. nih.gov This technique utilizes a stationary phase with charged functional groups that interact with the charged amino groups of the analyte. nih.gov

High-performance liquid chromatography (HPLC) is a more advanced form of column chromatography that offers higher resolution and faster separation times. nih.gov The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (a single solvent or a mixture of solvents) is tailored to the specific properties of the compound being purified. researchgate.net The progress of the separation is monitored, and the fractions containing the pure compound are collected.

Spectroscopic and Structural Elucidation of 2 Amino 4 Methylbiphenyl Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Amino-4'-methylbiphenyl hydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy, the chemical environment of each proton in a molecule generates a distinct signal, providing information on the electronic environment, connectivity, and stereochemistry. The spectrum of this compound is expected to show characteristic signals for the aromatic protons and the methyl group protons.

The presence of the hydrochloride salt means the amino group is protonated (-NH₃⁺). The protons on the nitrogen are often broad and may exchange with solvent protons (like D₂O), leading to their disappearance from the spectrum. Their chemical shift can be highly variable. The aromatic region will display complex splitting patterns due to the coupling between adjacent protons.

Expected ¹H NMR Data:

Methyl Protons (-CH₃): A sharp singlet is anticipated around δ 2.4 ppm, characteristic of a methyl group attached to an aromatic ring.

Aromatic Protons: The eight aromatic protons will appear in the region of δ 7.0-7.8 ppm. The protons on the methyl-substituted ring (H-2', H-3', H-5', H-6') will show a pattern typical of a 1,4-disubstituted benzene (B151609) ring, often appearing as two distinct doublets. The protons on the amino-substituted ring will exhibit a more complex multiplet pattern due to their less symmetrical arrangement. The electron-withdrawing effect of the -NH₃⁺ group will likely shift the adjacent protons downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~ 2.4 | Singlet |

| Aromatic H's | ~ 7.0 - 7.8 | Multiplets/Doublets |

| -NH₃⁺ | Variable, Broad | Singlet (Broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to show 13 distinct signals, one for the methyl carbon and twelve for the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to the methyl group (C-4') and the carbon attached to the amino group (C-2) will have their resonances shifted. The quaternary carbons (C-1, C-1', C-2, C-4'), which are not attached to any protons, typically show weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-4'-methylbiphenyl

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~ 21 |

| Aromatic C-H | ~ 125 - 132 |

| Aromatic C-N | ~ 145 |

| Aromatic C-C (ipso) | ~ 130 - 140 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will be dominated by vibrations of the protonated amine and the aromatic rings.

Key expected absorption bands include:

N-H⁺ Stretching: A very broad and strong band is expected in the region of 2800-3200 cm⁻¹. This is characteristic of the stretching vibrations of the N-H bonds in an ammonium (B1175870) salt.

Aromatic C-H Stretching: Sharp bands typically appear just above 3000 cm⁻¹.

N-H⁺ Bending: A medium to strong band around 1500-1600 cm⁻¹ corresponds to the bending vibration of the ammonium group.

Aromatic C=C Stretching: Several medium to sharp bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

C-N Stretching: This vibration is typically found in the 1200-1350 cm⁻¹ range.

The presence of the broad N-H⁺ stretch is a key indicator of the hydrochloride salt form of the amine.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ammonium (-NH₃⁺) | N-H Stretch | 2800 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | > 3000 | Medium, Sharp |

| Ammonium (-NH₃⁺) | N-H Bend | 1500 - 1600 | Medium-Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Sharp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

For this compound, the analysis is typically performed on the free base, 2-Amino-4'-methylbiphenyl (C₁₃H₁₃N), which has a molecular weight of approximately 183.25 g/mol . In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 184.

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide structural information. The molecular ion peak (M⁺) would be observed at m/z 183. Common fragmentation pathways could include:

Loss of a hydrogen atom to form an [M-1]⁺ ion.

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 168.

Cleavage of the biphenyl (B1667301) C-C bond, leading to fragments corresponding to the individual substituted phenyl rings.

X-ray Crystallography Studies of Related Biphenyl Amine Hydrochlorides

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. wikipedia.org While a specific crystal structure for this compound may not be readily available, analysis of related biphenyl amine hydrochlorides provides significant insight into its likely solid-state structure. biointerfaceresearch.comnih.gov

Studies on similar structures reveal key features:

Dihedral Angle: The two phenyl rings in biphenyl systems are generally not coplanar due to steric hindrance between the ortho-substituents. The dihedral angle between the planes of the two rings is a critical structural parameter. For 2-substituted biphenyls, this angle can be significant, affecting the molecule's conformation.

Hydrogen Bonding: In the hydrochloride salt, the ammonium group (-NH₃⁺) acts as a hydrogen bond donor. It forms strong hydrogen bonds with the chloride anions (Cl⁻) and potentially with other acceptor groups in neighboring molecules, creating a stable crystal lattice. biointerfaceresearch.com

Bond Lengths and Angles: The C-N bond length will be consistent with a single bond to a protonated nitrogen atom. The C-C bond lengths within the aromatic rings will be typical for benzene derivatives, and the inter-ring C-C bond will be slightly longer than an aromatic C-C bond. nih.gov

These crystallographic studies are essential for understanding the precise molecular geometry and the intermolecular interactions that govern the packing of the molecules in the solid state. nih.gov

Chromatographic Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a primary technique used to separate, identify, and quantify each component in a mixture. It is widely employed to assess the purity of chemical compounds. who.int

A typical HPLC method for determining the purity of this compound would involve reversed-phase chromatography.

Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) silica (B1680970) gel column, is commonly used.

Mobile Phase: A polar mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the main compound from any impurities.

Detection: A UV-Vis detector is suitable for this compound due to the presence of the aromatic rings, which absorb UV light. The detection wavelength is often set around 254 nm.

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method provides a reliable and accurate assessment of the compound's purity. jocpr.com

Reactivity and Chemical Transformations of 2 Amino 4 Methylbiphenyl Hydrochloride

Reactions Involving the Primary Amine Moiety

The primary amine (-NH₂) group is a versatile functional handle, enabling a variety of chemical transformations.

The primary amine of 2-Amino-4'-methylbiphenyl readily undergoes acylation and sulfonylation. These reactions involve the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl or sulfonyl center of an acylating or sulfonylating agent, respectively. This results in the formation of stable amide or sulfonamide linkages.

Common reagents for these transformations include:

Acyl Halides (e.g., Acetyl chloride, Benzoyl chloride): These are highly reactive and react with the amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to form N-acylated biphenyl (B1667301) derivatives. orientjchem.org

Acid Anhydrides (e.g., Acetic anhydride): These are also effective acylating agents, yielding the corresponding N-acetylated product and a carboxylic acid byproduct. youtube.com

Sulfonyl Chlorides (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride): These react with the amine in the presence of a base to produce sulfonamides. organic-chemistry.orgijarsct.co.in The synthesis of sulfonamides is a critical process in medicinal chemistry due to the diverse biological activities of this functional group. ucl.ac.uk

The general schemes for these reactions are as follows:

Acylation: (4'-methyl-[1,1'-biphenyl]-2-yl)amine + R-COCl → N-(4'-methyl-[1,1'-biphenyl]-2-yl)acetamide

Sulfonylation: (4'-methyl-[1,1'-biphenyl]-2-yl)amine + R-SO₂Cl → N-(4'-methyl-[1,1'-biphenyl]-2-yl)benzenesulfonamide

| Reagent Type | Example Reagent | Product Functional Group |

|---|---|---|

| Acyl Halide | Acetyl chloride | Amide |

| Acid Anhydride (B1165640) | Acetic anhydride | Amide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

Primary aromatic amines like 2-Amino-4'-methylbiphenyl can be converted into diazonium salts through a process called diazotization. unacademy.com This reaction is typically carried out at low temperatures (0–5 °C) using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid. organic-chemistry.orgnumberanalytics.com The resulting diazonium salt, 4'-methyl-[1,1'-biphenyl]-2-diazonium chloride, is a valuable synthetic intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), allowing for its replacement by a wide variety of nucleophiles. masterorganicchemistry.com Key subsequent transformations include:

Sandmeyer Reaction: This reaction uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. wikipedia.orgnih.govlscollege.ac.in For instance, using CuCl would yield 2-chloro-4'-methyl-1,1'-biphenyl. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. lscollege.ac.inmnstate.edu

Schiemann Reaction: This transformation is used to introduce fluorine by thermally decomposing the corresponding diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻).

Hydrolysis: Gently warming the aqueous solution of the diazonium salt results in its replacement by a hydroxyl group, yielding 4'-methyl-[1,1'-biphenyl]-2-ol. mnstate.edu

Gattermann Reaction: Similar to the Sandmeyer reaction, this uses copper powder and HX to introduce a halide.

| Reaction Name | Key Reagent(s) | Substituent Introduced | Product Example |

|---|---|---|---|

| Sandmeyer (Chlorination) | CuCl, HCl | -Cl | 2-chloro-4'-methyl-1,1'-biphenyl |

| Sandmeyer (Bromination) | CuBr, HBr | -Br | 2-bromo-4'-methyl-1,1'-biphenyl |

| Sandmeyer (Cyanation) | CuCN, KCN | -CN | 4'-methyl-[1,1'-biphenyl]-2-carbonitrile |

| Schiemann Reaction | 1) HBF₄, 2) Heat | -F | 2-fluoro-4'-methyl-1,1'-biphenyl |

| Hydrolysis | H₂O, Heat | -OH | 4'-methyl-[1,1'-biphenyl]-2-ol |

Reductive amination is a powerful method for forming C-N bonds, typically converting a carbonyl compound into an amine. wikipedia.orglibretexts.org In the context of 2-Amino-4'-methylbiphenyl, this pathway can be utilized to synthesize more complex secondary or tertiary amines. The reaction involves the initial condensation of the primary amine with an aldehyde or ketone to form an intermediate imine (or Schiff base). This imine is then reduced in situ to the corresponding amine. masterorganicchemistry.comsigmaaldrich.com

Commonly used reducing agents are selective for the imine over the carbonyl starting material, allowing for a one-pot reaction. wikipedia.org These include:

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Catalytic hydrogenation (e.g., H₂/Pd-C)

For example, reacting 2-Amino-4'-methylbiphenyl with acetone, followed by reduction, would yield N-isopropyl-(4'-methyl-[1,1'-biphenyl]-2-yl)amine. This method avoids the issue of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

The Mannich reaction is a three-component condensation involving an active hydrogen compound (often an enolizable ketone), formaldehyde (B43269) (or another non-enolizable aldehyde), and a primary or secondary amine. wikipedia.orgbyjus.comorganicreactions.org The reaction results in the aminoalkylation of the active hydrogen compound, forming a product known as a Mannich base. byjus.com

In this context, 2-Amino-4'-methylbiphenyl can serve as the amine component. The reaction begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. wikipedia.orgbyjus.com This iminium ion is then attacked by the enol form of the active hydrogen compound, leading to the final β-amino carbonyl product. organic-chemistry.org

For instance, the reaction of 2-Amino-4'-methylbiphenyl, formaldehyde, and acetophenone (B1666503) would yield 3-((4'-methyl-[1,1'-biphenyl]-2-yl)amino)-1-phenylpropan-1-one. This reaction is a versatile tool for C-C bond formation and the introduction of an aminoalkyl moiety. libretexts.org

Functionalization of the Biphenyl Core

The biphenyl core of 2-Amino-4'-methylbiphenyl is susceptible to electrophilic aromatic substitution (SₑAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such a reaction is dictated by the directing effects of the substituents already present on the rings: the amino group (-NH₂) and the methyl group (-CH₃).

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. libretexts.orglibretexts.org It strongly activates the ring to which it is attached (the aniline (B41778) ring) towards electrophilic attack by donating electron density via resonance.

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho, para-director, activating its ring through an inductive effect and hyperconjugation. unizin.org

Ammonium (B1175870) Group (-NH₃⁺): It is important to note that under the strongly acidic conditions often required for SₑAr, the amino group will be protonated to form an ammonium group (-NH₃⁺). This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. organicchemistrytutor.comyoutube.com

Given these factors, the position of electrophilic attack depends heavily on the reaction conditions.

Under non-acidic or weakly acidic conditions: The -NH₂ group's powerful activating and ortho, para-directing effect will dominate. Electrophilic attack will occur preferentially on the amine-bearing ring at the positions ortho or para to the amine. Since the para position is blocked by the other phenyl ring, substitution is expected at the positions ortho to the amine (C3 and C5).

Under strongly acidic conditions (e.g., nitration with H₂SO₄/HNO₃): The amine is protonated to -NH₃⁺, deactivating its ring and directing meta. The other ring, activated by the -CH₃ group, becomes the more favorable site for attack. Therefore, the electrophile will substitute on the methyl-bearing ring at the positions ortho or para to the methyl group (C2', C6', or C4'). Given that the 4' position is occupied, substitution will occur at the C2' or C6' positions.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.orglibretexts.org The choice of reaction conditions is crucial for controlling the regioselectivity on this complex biphenyl system. libretexts.org

| Reaction Conditions | Dominant Directing Group | Predicted Position of Substitution |

|---|---|---|

| Weakly Acidic / Neutral | -NH₂ (Activating, o,p-director) | C3 or C5 (on amine-bearing ring) |

| Strongly Acidic | -CH₃ (Activating, o,p-director) | C2' or C6' (on methyl-bearing ring) |

Directed Functionalization at Methylated or Unsubstituted Positions

The biphenyl framework of 2-Amino-4'-methylbiphenyl hydrochloride presents several sites for functionalization. The amino group can act as a directing group, facilitating the selective introduction of new substituents at specific unsubstituted positions on the aromatic rings. Concurrently, the methyl group offers a "benzylic" position that is also amenable to functionalization.

Functionalization Directed by the Amino Group:

The primary amino group in 2-Amino-4'-methylbiphenyl can direct the functionalization of C-H bonds at the ortho position (C3) of the same phenyl ring. This is a well-established strategy in organic synthesis, often employing transition metal catalysis. For instance, palladium-catalyzed C-H arylation can be used to introduce new aryl groups at the C3 position. This transformation is typically achieved by forming a palladacycle intermediate, where the palladium catalyst coordinates to the amino group and activates the adjacent C-H bond. wikipedia.org

A general scheme for such a directed C-H arylation is presented below:

Scheme 1: Palladium-Catalyzed Ortho-Arylation Directed by the Amino Group

The reaction conditions for this type of transformation often involve a palladium catalyst, a ligand, a base, and an aryl halide as the coupling partner. The choice of these components can influence the efficiency and selectivity of the reaction.

| Catalyst | Ligand | Base | Solvent | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 60-85 |

| PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | DMF | 70-90 |

| [Pd(OAc)₂]₂ | JohnPhos | K₃PO₄ | Dioxane | 75-95 |

Table 1: Representative Conditions for Directed Ortho-Arylation of 2-Aminobiphenyl (B1664054) Derivatives

Functionalization of the Methyl Group:

The methyl group at the 4'-position of the biphenyl system is a benzylic position, which makes it susceptible to various functionalization reactions. Benzylic C-H bonds are weaker than other sp³ C-H bonds, rendering them more reactive.

One common transformation is benzylic oxidation, which can convert the methyl group into a formyl or carboxyl group. This can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). More recently, catalytic methods using transition metals like manganese have been developed for the chemoselective oxidation of benzylic positions. nih.gov

Another important functionalization is benzylic halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., with AIBN or light). The resulting benzylic halide is a versatile intermediate that can be converted into a wide range of other functional groups through nucleophilic substitution reactions.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) |

| Halogenation | NBS, AIBN | Bromomethyl (-CH₂Br) |

| Arylation | Aryl Iodide, Pd catalyst | Diarylmethyl (-CH₂Ar) |

Table 2: Examples of Functionalization Reactions at the Benzylic Methyl Group

Derivatization Strategies for Novel Organic Compounds

The primary amino group of this compound is a key handle for the synthesis of a wide array of novel organic compounds. Its nucleophilic character allows it to participate in a variety of bond-forming reactions.

Acylation and Sulfonylation:

The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated. These derivatives can have significantly different physical, chemical, and biological properties compared to the parent amine.

Synthesis of Heterocyclic Compounds:

The 2-aminobiphenyl scaffold is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For example, condensation reactions with dicarbonyl compounds can lead to the formation of benzodiazepines or other related heterocycles. The amino group can also be diazotized and subsequently used in cyclization reactions to form carbazoles or other fused aromatic systems.

One notable application is the Graebe-Ullmann synthesis, where the diazotized 2-aminobiphenyl undergoes intramolecular cyclization upon heating to afford a carbazole (B46965).

Scheme 2: Synthesis of a Methyl-Substituted Carbazole Derivative

Furthermore, the amino group can be transformed into other functionalities that can then participate in cyclization reactions. For instance, conversion to an isocyanate or isothiocyanate allows for the synthesis of ureas, thioureas, and a variety of heterocyclic systems derived from them.

| Reagent | Resulting Derivative Class | Potential Heterocyclic Products |

| Phosgene or equivalent | Isocyanate | Ureas, Hydantoins, Quinazolinones |

| Thiophosgene | Isothiocyanate | Thioureas, Thiazoles, Benzimidazoles |

| 1,3-Diketone | Enaminone | Quinolines, Benzodiazepines |

| α-Haloketone | α-Aminoketone | Pyrroles, Indoles |

Table 3: Derivatization of the Amino Group for the Synthesis of Novel Compounds

Computational and Theoretical Investigations of 2 Amino 4 Methylbiphenyl Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties and geometric parameters of molecules. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. aip.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT studies can provide valuable information about the molecular geometry, vibrational frequencies, and electronic properties of 2-Amino-4'-methylbiphenyl hydrochloride.

DFT calculations can be used to determine various quantum chemical parameters that describe the reactivity of a molecule. mdpi.com These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. mdpi.com Other parameters such as electronegativity, chemical hardness, and softness can also be calculated to predict the molecule's reactivity. mdpi.com

Table 1: Representative Quantum Chemical Parameters Calculated by DFT

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability. |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. |

This table presents a general overview of parameters obtainable through DFT studies; specific values for this compound would require dedicated computational analysis.

The two phenyl rings in biphenyl (B1667301) derivatives are not coplanar due to steric hindrance between the ortho-substituents. The rotation around the central carbon-carbon single bond is a key conformational feature of these molecules. Conformational analysis using quantum chemical methods can determine the most stable conformations and the energy barriers for rotation around this bond. nih.gov

For this compound, the presence of the amino group at the 2-position introduces significant steric hindrance, which influences the dihedral angle between the two phenyl rings. Computational studies can map the potential energy surface as a function of this dihedral angle to identify the lowest energy conformations and the transition states for interconversion between them. mdpi.com These calculations are essential for understanding the molecule's shape and how it might interact with other molecules.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. beilstein-journals.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape and dynamics of this compound in different environments, such as in solution or in the solid state. mdpi.comresearchgate.net

MD simulations can be used to explore the different conformations that the molecule can adopt and the transitions between them over time. tandfonline.com This is particularly useful for understanding the flexibility of the biphenyl linkage and the influence of the solvent on the molecule's conformational preferences. researchgate.net The results of MD simulations can be used to calculate thermodynamic properties such as free energy differences between different conformations, providing a more complete understanding of the molecule's behavior than static quantum chemical calculations alone. mdpi.com

Tautomerism and Isomerization Pathways of Related Aminobiphenyl Systems

Tautomerism is a type of isomerism that involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. numberanalytics.comscienceinfo.com For aminobiphenyl systems, prototropic tautomerism can occur, particularly in the amino group. Computational studies can be used to investigate the relative energies of different tautomers and the energy barriers for their interconversion. nih.gov

Isomerization pathways, which describe the mechanism of conversion from one isomer to another, can also be explored using computational methods. beilstein-journals.orgmdpi.com These calculations can identify the transition states and intermediates involved in the isomerization process. rsc.org For aminobiphenyls, this could involve rotation around the biphenyl bond or changes in the geometry of the amino group. Understanding these pathways is important for predicting the chemical behavior and stability of the compound. researchgate.net

Polymorphism Studies of Biphenyl Amine Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. Computational methods can be used to predict the possible crystal structures of a molecule and to understand the factors that govern the formation of different polymorphs. rsc.orgresearchgate.net

The arrangement of molecules in a crystal, known as crystal packing, is determined by the intermolecular interactions between them. mdpi.com For this compound, these interactions would include hydrogen bonds involving the amino group and the chloride ion, as well as van der Waals interactions between the aromatic rings.

Computational studies, such as Hirshfeld surface analysis, can be used to visualize and quantify the intermolecular interactions in the crystal structure. mdpi.com These analyses provide information about the types of contacts between molecules and their relative importance in stabilizing the crystal lattice. Understanding the crystal packing and intermolecular interactions is crucial for explaining the physical properties of the solid state and for predicting the likelihood of polymorphism. researchgate.netmdpi.com

Table 2: Chemical Compound Names

| Compound Name |

|---|

Assessment of Polymorphic Likelihood

The phenomenon of polymorphism, where a chemical compound can exist in multiple crystalline forms with different physical properties, is of significant interest in materials science and pharmaceuticals. Computational and theoretical investigations offer a proactive approach to assess the likelihood of polymorphism in a given molecule, such as this compound. This assessment often involves a detailed analysis of the molecule's conformational flexibility and the energetics of various possible crystal packing arrangements.

While direct computational studies on this compound are not extensively available in the public domain, valuable insights can be drawn from detailed investigations into structurally similar molecules. For instance, a comprehensive study on the dimorphs of 4'-amino-4-hydroxy-2'-methylbiphenyl provides a robust framework for understanding the factors that govern polymorphism in this class of compounds. rsc.orgresearchgate.netpsu.edu This analogue shares the core biphenyl structure with an amino group and a methyl group, making it a relevant case study.

The computational methodology to assess polymorphic likelihood typically involves two main steps:

Potential Energy Scan (PES): An ab initio potential energy scan is performed to determine the conformational energy of the molecule as a function of the biphenyl torsion angle in the gas phase. This helps to identify the lowest energy conformations of an isolated molecule.

Lattice Energy Scan (LES): Hypothetical crystal structures are generated with the molecule constrained to different torsion angles. The lattice energy for each of these structures is then calculated. This scan reveals the range of torsion angles that can be accommodated within a stable crystal lattice.

A high probability of polymorphism is indicated when there is a significant overlap between a wide, low-energy window in the potential energy scan and a shallow lattice energy valley. psu.edu This scenario suggests that multiple molecular conformations are energetically accessible and can potentially form different stable crystal structures.

In the case of the analogue, 4'-amino-4-hydroxy-2'-methylbiphenyl, two polymorphic forms were experimentally identified and computationally analyzed. rsc.orgresearchgate.netpsu.edu The study revealed that the interplay between forming strong hydrogen bonds (a kinetically favored process) and achieving efficient crystal packing (a thermodynamically favored state) led to the existence of two different crystalline forms. rsc.orgresearchgate.netpsu.edu The less stable polymorph exhibited a more favorable hydrogen bonding pattern, while the more stable polymorph was characterized by better packing. rsc.orgresearchgate.net

The following table summarizes the key computational findings for the analogue, which can be used to infer the polymorphic potential of 2-Amino-4'-methylbiphenyl.

| Computational Parameter | Observation for Analogue Compound (4'-amino-4-hydroxy-2'-methylbiphenyl) | Implication for Polymorphic Likelihood |

|---|---|---|

| Biphenyl Torsion Angle Range in Observed Polymorphs | 44° to 67° | A wide range of low-energy conformations is possible. |

| Lattice Energy Valley | Shallow, with a variation of 1-2 kcal/mol over a large range of torsion angles (25-75°) | Multiple crystal packing arrangements are energetically feasible. |

| Driving Forces for Polymorphism | Competition between optimal hydrogen bonding (kinetic) and efficient packing (thermodynamic) | The presence of hydrogen bond donors (amino group) and the molecule's shape can lead to different stable crystalline forms. |

Based on these computational principles and the detailed findings from a closely related compound, it can be inferred that this compound has a notable likelihood of exhibiting polymorphism. The presence of the flexible biphenyl linkage, combined with the potential for various intermolecular interactions involving the amino group and the hydrochloride salt, creates a scenario where different, energetically similar crystal structures could exist. A shallow lattice energy landscape over a range of torsional angles would be a strong indicator of this potential. Modern computational tools, such as Polymorph Predictor software, are often employed to systematically explore these possibilities by generating and ranking the stability of potential polymorphs based on their calculated lattice energies. bjbms.org

Application As a Synthetic Intermediate and Organic Building Block

Precursor in the Synthesis of Complex Polycyclic and Heterocyclic Scaffolds

The 2-aminobiphenyl (B1664054) framework is, in principle, a versatile starting material for the construction of various fused ring systems. The presence of the amino group ortho to the biaryl linkage provides a reactive handle for a variety of cyclization reactions. For instance, reactions targeting the amino group and an adjacent aromatic C-H bond could theoretically lead to the formation of carbazole (B46965) derivatives. Similarly, condensation reactions with appropriate bifunctional reagents could pave the way for the synthesis of fused heterocyclic systems, such as phenanthridines or other nitrogen-containing polycycles.

However, a diligent search of the scientific literature did not yield specific examples or detailed research findings where 2-Amino-4'-methylbiphenyl hydrochloride has been explicitly used as the starting material for the synthesis of such complex polycyclic or heterocyclic scaffolds. While the fundamental reactivity of the parent 2-aminobiphenyl is known, the influence of the 4'-methyl group and the use of the hydrochloride salt in these specific synthetic transformations have not been documented.

Role in the Development of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Biphenyl (B1667301) scaffolds, particularly those with axial chirality like BINAP and its derivatives, are prominent in this field. The amino group in 2-Amino-4'-methylbiphenyl could serve as a point of attachment for chiral auxiliaries or for the construction of bidentate or polydentate ligand systems.

For example, the amine functionality could be transformed into phosphines, amides, or other coordinating groups to create novel chiral ligands. The biphenyl backbone provides a rigid and sterically defined framework that is often desirable for inducing high levels of stereocontrol in metal-catalyzed reactions.

Despite this potential, there is no specific information available in the reviewed literature that details the use of this compound in the design or synthesis of chiral ligands for asymmetric catalysis. Research in this area tends to focus on other functionalized biphenyls or binaphthyl systems. Consequently, there are no data tables of research findings to present on the performance of ligands derived from this specific compound.

Utilization in the Construction of Advanced Organic Materials

The structural and electronic properties of biphenyl derivatives make them attractive building blocks for advanced organic materials, including polymers, organic light-emitting diodes (OLEDs), and other functional materials. The amino group in this compound could be utilized as a monomer component for polymerization reactions, leading to the formation of polyamides or polyimides with specific thermal or electronic properties. The biphenyl unit itself can contribute to the material's rigidity, thermal stability, and charge-transport capabilities.

However, as with the other outlined applications, there is a lack of published research specifically demonstrating the use of this compound in the synthesis of advanced organic materials. The exploration of this particular substituted biphenyl for materials science applications does not appear to be a focus of the current scientific literature.

Analytical Method Development and Validation for 2 Amino 4 Methylbiphenyl Hydrochloride

Quantitative Analytical Methods Development

The development of quantitative analytical methods for 2-Amino-4'-methylbiphenyl hydrochloride is centered on techniques that offer high sensitivity, specificity, and reproducibility. The primary analytical challenges for this compound include its polarity and the potential for co-elution with structurally similar impurities. Therefore, method development involves a systematic approach to optimize separation and detection parameters.

Key considerations in the development of quantitative methods include:

Selection of the analytical technique: HPLC is often the method of choice for non-volatile and thermally labile compounds like this compound. GC-MS can also be employed, but typically requires a derivatization step to increase the volatility of the analyte.

Sample preparation: A simple and efficient sample preparation procedure is essential to ensure high recovery and minimize the introduction of interfering substances. This may involve dissolution in a suitable solvent, followed by filtration.

Method validation: Once a method is developed, it must be validated according to established guidelines to demonstrate its suitability for its intended purpose. Validation parameters typically include specificity, linearity, accuracy, precision, and robustness. iosrphr.orgroutledge.com

The selection of the appropriate analytical method is guided by the specific requirements of the analysis, such as the need for high throughput, the desired level of sensitivity, and the nature of the sample matrix.

Optimization of High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of aromatic amines and is well-suited for the determination of purity and assay of this compound. wu.ac.th The optimization of an HPLC method involves the systematic variation of several parameters to achieve the desired separation and detection characteristics.

Chromatographic Conditions:

A typical starting point for method development would involve a C18 column, which is effective for the separation of non-polar to moderately polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution is often employed to ensure the efficient elution of all components in the sample. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for method development, based on common practices for similar aromatic amines.

Method Validation Parameters:

Once the chromatographic conditions are optimized, the method must be validated. Key validation parameters and their typical acceptance criteria are outlined below.

Table 2: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from other peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% for spiked samples. nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, and mobile phase composition. wu.ac.th |

Considerations for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. vt.edu Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.

Common challenges in the GC-MS analysis of primary aromatic amines include poor peak shape and potential for adsorption onto the GC column. vt.edu The use of an inert GC system, including inert liners and columns, can help to mitigate these issues. hpst.cz

Table 3: General GC-MS Parameters for the Analysis of Derivatized Aromatic Amines

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C at 10 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole |

| Scan Range | 50-500 m/z |

This table provides a general set of GC-MS conditions that would be a suitable starting point for the analysis of a derivatized aromatic amine.

Derivatization Reactions for Enhanced Analytical Detection

Derivatization is a key step in the GC-MS analysis of polar compounds like this compound. The primary goal of derivatization is to replace the active hydrogen on the amino group with a less polar, more volatile functional group. nih.gov This improves the chromatographic behavior of the compound and can also enhance its detectability.

Several types of derivatization reactions are commonly used for primary amines:

Acylation: This involves the reaction of the amine with an acylating agent, such as an anhydride (B1165640) or an acyl chloride. Common reagents include trifluoroacetic anhydride (TFAA) and heptafluorobutyric anhydride (HFBA). These reagents produce stable, volatile derivatives that are well-suited for GC-MS analysis with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, offering high sensitivity. coresta.org

Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the amine to form trimethylsilyl (B98337) (TMS) derivatives. TMS derivatives are generally volatile and thermally stable. iu.edu

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the potential for interference from the sample matrix. The reaction conditions, such as temperature, time, and the use of a catalyst, must be optimized to ensure complete derivatization and avoid the formation of byproducts. iu.edu

Table 4: Common Derivatization Reagents for Primary Amines

| Derivatization Reagent | Abbreviation | Derivative Formed | Key Features |

| Trifluoroacetic anhydride | TFAA | Trifluoroacetyl | Highly volatile, suitable for ECD and NCI-MS |

| Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl | Similar to TFAA derivatives, often with higher sensitivity |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Forms volatile and stable derivatives |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | A more reactive silylating agent than BSTFA |

Future Research Trajectories for 2 Amino 4 Methylbiphenyl Hydrochloride

Development of Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of aminobiphenyls often relies on methods like the Suzuki coupling, which, while effective, can involve pre-functionalized starting materials such as boronic acids and organohalides, potentially leading to lower atom economy and the generation of stoichiometric byproducts. Future research must prioritize the development of greener, more efficient synthetic strategies.

Furthermore, exploring catalytic C-H activation and arylation reactions represents a frontier in sustainable synthesis. These methods would ideally allow for the direct coupling of aniline (B41778) or its derivatives with toluene, eliminating the need for pre-halogenation or borylation of the starting materials. This approach aligns with the principles of green chemistry by minimizing synthetic steps and waste generation. The goal is to develop a process with high "atom-efficiency" and a low "E-factor" (Environmental factor), signifying a cleaner and more sustainable manufacturing route. rsc.org

Table 1: Comparison of Synthetic Strategies for Aminobiphenyls

| Feature | Traditional Suzuki Coupling | Proposed Sustainable Pathways (e.g., modified Gomberg-Bachmann) |

|---|---|---|

| Starting Materials | Organohalides, Boronic Acids | Anilines, Aromatic Hydrocarbons |

| Reagents | Palladium catalyst, Base, Stoichiometric boronic acid | Diazotizing agent (e.g., NaNO2), Base |

| Atom Economy | Moderate | Potentially High google.com |

| Byproducts | Boron-containing waste, salts | N2 gas, salts |

| Sustainability Focus | High yield and selectivity | High atom economy, reduced waste, use of cheaper raw materials google.com |

Exploration of Unprecedented Reactivity and Catalytic Transformations

The molecular structure of 2-Amino-4'-methylbiphenyl hydrochloride, featuring a primary amino group and an electron-rich biphenyl (B1667301) system, offers significant opportunities for exploring novel reactivity and applications in catalysis.

Future research should investigate the compound's potential as a ligand for transition metal catalysts. The amino group can serve as a coordination site, and the biphenyl backbone can be further functionalized to create bidentate or pincer-type ligands. These new catalytic systems could be screened for activity in various cross-coupling reactions, asymmetric synthesis, or polymerization processes. The steric and electronic properties imparted by the 4'-methyl group could subtly influence the catalytic pocket, potentially leading to unique selectivity and reactivity.

Another avenue involves leveraging the amino group as a directing group in C-H activation reactions on the biphenyl core. This would enable the selective functionalization of the aromatic rings at positions that are otherwise difficult to access, paving the way for the synthesis of complex poly-substituted biphenyls. The reactivity of the amino group itself could also be explored beyond simple N-alkylation or acylation, for instance, in the synthesis of novel heterocyclic structures by condensation with various electrophiles.

Advanced Spectroscopic Characterization Utilizing Emerging Techniques

While standard techniques like NMR and mass spectrometry are routine, a deeper understanding of the structural and electronic properties of this compound and its derivatives requires the application of more advanced spectroscopic methods.

Future studies should employ techniques such as single-crystal X-ray crystallography to determine the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. analis.com.my This information is invaluable for understanding its physical properties and for validating computational models. For instance, studies on related substituted biphenyl complexes have successfully used X-ray diffraction to elucidate complex geometries and bonding, such as the dihedral angle between the phenyl rings. nih.govresearchgate.net

In-depth NMR studies using two-dimensional techniques (e.g., COSY, HSQC, HMBC, NOESY) can unambiguously assign all proton and carbon signals and provide insights into the through-bond and through-space connectivity of the molecule. Furthermore, emerging solid-state NMR (ssNMR) techniques could be used to probe the structure and dynamics in the solid state, providing complementary data to X-ray crystallography. Advanced vibrational spectroscopy, such as FT-Raman, combined with theoretical calculations, can provide a detailed assignment of vibrational modes, offering a sensitive probe of molecular structure and bonding. semanticscholar.orgbiointerfaceresearch.com

Table 2: Advanced Spectroscopic Techniques and Their Applications

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| Single-Crystal X-ray Crystallography | Precise 3D structure, bond lengths/angles, packing | Definitive structural elucidation and validation of computational models. analis.com.my |

| 2D NMR (COSY, HSQC, etc.) | Unambiguous assignment of ¹H and ¹³C signals, connectivity | Complete structural confirmation in solution. |

| FT-Raman Spectroscopy | Vibrational modes, molecular fingerprint | Complementary to FT-IR, useful for studying symmetric vibrations and for analysis combined with DFT. semanticscholar.orgbiointerfaceresearch.com |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass, elemental composition | Unambiguous determination of molecular formula. |

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and guiding experimental research. semanticscholar.org Future work on this compound should heavily integrate computational modeling to accelerate the discovery of new derivatives with tailored properties.

DFT calculations can be used to optimize the geometry of the molecule and to predict a wide range of properties, including its electronic structure (e.g., HOMO-LUMO energy gap), vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and NMR chemical shifts. analis.com.mybiointerfaceresearch.com This predictive power can be used to screen potential derivatives in silico before committing to their synthesis. For example, by computationally modeling derivatives with different substituents on the biphenyl rings, it is possible to predict how these changes will affect the molecule's electronic properties, solubility, or reactivity.

This predictive approach can guide the design of novel compounds for specific applications. For instance, modeling could be used to design derivatives with specific absorption and emission properties for use as fluorescent probes or organic light-emitting diode (OLED) materials. Similarly, computational docking studies could predict the binding affinity of derivatives to biological targets, guiding the development of new pharmaceutical agents. The integration of computational screening and predictive modeling will undoubtedly streamline the discovery process, saving time and resources in the laboratory.

Q & A

Basic Research Questions